molecular formula C14H19FN2OS B1426640 N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide CAS No. 1338495-07-0

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide

Cat. No. B1426640
M. Wt: 282.38 g/mol
InChI Key: DWJKOLKAPWWYIU-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide, commonly abbreviated as FIPC, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrrolidine family of compounds and is made up of a nitrogen-containing ring structure with a carbothioamide group attached to the 5-position. FIPC has been shown to have a variety of biochemical and physiological effects, and

Scientific Research Applications

Pharmacological Properties

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide and its derivatives demonstrate significant pharmacological activities. For example, compounds structurally related to it, like 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazoles, exhibit anti-inflammatory, analgesic, antibacterial, and antifungal activities. Such compounds are particularly noteworthy for their potent anti-inflammatory effects coupled with minimal ulcerogenic impact and lipid peroxidation, suggesting potential therapeutic uses in inflammation-related diseases (Hussain & Kaushik, 2015).

Anticancer Applications

Pyrazole-1-carbothioamide nucleosides, closely related to N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide, have shown notable antiproliferative activity against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). This class of compounds, through molecular docking studies, has shown a capacity to inhibit thymidylate synthase, a target in cancer chemotherapy, indicating a potential pathway for cancer treatment (Radwan et al., 2019).

Platelet Antiaggregating Activity

Derivatives of N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide, like N-acyl-N-phenyl-1-pyrrolidinecarbothioamides, have displayed platelet antiaggregating activity in vitro. This activity is superior or comparable to acetylsalicylic acid, suggesting potential benefits in treating or preventing conditions associated with platelet aggregation (Ranise et al., 1991).

Imaging and Diagnostic Uses

In the realm of medical imaging and diagnostics, certain compounds structurally similar to N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide are utilized. For instance, fluorine-18 labelled isatin-4-(4-methoxyphenyl)-3-thiosemicarbazone derivatives have been studied as novel PET tracers for P-glycoprotein expression, which is crucial in understanding and monitoring various diseases, including cancer and Alzheimer's disease (Verbeek et al., 2018).

Antiviral Activity

Compounds related to N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide, such as 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides, have shown effectiveness against yellow fever virus. This indicates potential applications in developing antiviral treatments, particularly for diseases like yellow fever (Moskalenko et al., 2021).

properties

IUPAC Name

N-(4-fluoro-2-propan-2-yloxyphenyl)pyrrolidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2OS/c1-10(2)18-13-9-11(15)5-6-12(13)16-14(19)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJKOLKAPWWYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)NC(=S)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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